CETPinhibitor

Description

Protein Architecture and Functional Domains

Cholesteryl ester transfer protein is a plasma glycoprotein composed of 476 amino acids, organized into two tandem tubular lipid-binding (TULIP) domains. These domains form a boomerang-shaped structure, with each TULIP domain consisting of a core of four β-sheets arranged as an extended superhelix, flanked by two α-helical elements. The N-terminal domain (residues 1–265) and C-terminal domain (residues 266–476) are connected by a flexible hinge region, enabling conformational adjustments during lipid transfer.

The gene encoding cholesteryl ester transfer protein is located on chromosome 16 (16q21) and produces a protein with distinct functional regions. The N-terminal domain contains a conserved hydrophobic mini-helix (residues 98–105) critical for lipoprotein sensing, while the C-terminal domain features an amphipathic α-helix X (residues 440–475) essential for lipid acceptor binding. Mutagenesis studies have identified four key regions (residues 48, 53, 98, and 165) in the N-terminal domain that are indispensable for lipid transfer activity.

Hydrophobic Tunnel Dynamics and Lipid Interaction

Cholesteryl ester transfer protein contains a 60 Å hydrophobic tunnel spanning its entire length, divided into two pockets:

- N-terminal pocket : Binds cholesteryl esters from high-density lipoproteins

- C-terminal pocket : Interacts with triglycerides from low-density lipoproteins

Molecular dynamics simulations reveal that lipid transfer occurs through a three-step mechanism:

- Lipoprotein docking : The N-terminal domain penetrates high-density lipoprotein surfaces by 50 Å, while the C-terminal domain interacts with low-density lipoprotein/vvery-low-density lipoprotein.

- Tunnel formation : Flexible regions (flaps Ω3–Ω6) create a continuous conduit between lipoproteins.

- Lipid shuttle : Cholesteryl esters and triglycerides move through the tunnel via Brownian motion, driven by concentration gradients.

Key structural features governing tunnel dynamics include:

| Feature | Role in Lipid Transfer | Residues Involved |

|---|---|---|

| Hydrophobic neck | Regulates lipid flow between pockets | Phe-263, Met-412, Ile-413 |

| Amphipathic α-helix X | Stabilizes lipoprotein interactions | Leu-440 to Trp-475 |

| Flexible β-flaps | Enables tunnel opening/closing | Ω3 (residues 198–210) |

Crystallographic Insights into Cholesteryl Ester Transfer Protein-Inhibitor Complexes

X-ray crystallography has resolved cholesteryl ester transfer protein structures bound to inhibitors at 2.2–2.6 Å resolution, revealing two inhibition mechanisms:

1. Tunnel occlusion : Small molecules like torcetrapib (PDB: 4EWS) bind the hydrophobic neck, displacing phospholipids and distorting cholesteryl ester positions. The inhibitor's trifluoromethyl groups interact with Phe-263, while the tetrahydroquinoline core occupies the N-terminal pocket.

2. Allosteric modulation : Dalcetrapib covalently modifies Cys-13 near the N-terminal opening, inducing conformational changes that prevent high-density lipoprotein binding.

Comparative analysis of inhibitor binding modes:

| Inhibitor | PDB Entry | Binding Site | Key Interactions |

|---|---|---|---|

| Torcetrapib | 4EWS | N-terminal pocket/neck | Phe-263, His-232, Ser-230 |

| Compound 2 | 4F2A | C-terminal pocket | Met-412, Leu-440, Phe-301 |

| Anacetrapib | 2OBD | Entire tunnel | Trp-106, Phe-263, Met-412 |

Crystallographic data show that effective inhibitors reduce tunnel diameter from 12 Å (unbound) to ≤4 Å, physically blocking lipid transit. Polar interactions with Ser-230 and His-232 enhance binding affinity despite the predominantly hydrophobic binding environment.

These structural insights have guided the development of next-generation inhibitors targeting:

- The phospholipid-binding cap at tunnel openings

- Dynamic flaps regulating tunnel accessibility

- Allosteric sites modulating domain flexibility

Propriétés

IUPAC Name |

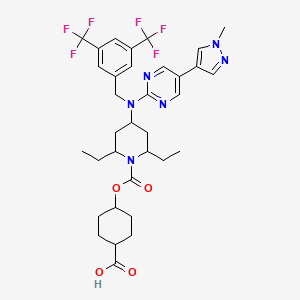

4-[4-[[3,5-bis(trifluoromethyl)phenyl]methyl-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]amino]-2,6-diethylpiperidine-1-carbonyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40F6N6O4/c1-4-26-13-28(14-27(5-2)46(26)32(49)50-29-8-6-21(7-9-29)30(47)48)45(31-41-15-22(16-42-31)23-17-43-44(3)19-23)18-20-10-24(33(35,36)37)12-25(11-20)34(38,39)40/h10-12,15-17,19,21,26-29H,4-9,13-14,18H2,1-3H3,(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPXRTYMEVDHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(CC(N1C(=O)OC2CCC(CC2)C(=O)O)CC)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)C5=CN(N=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40F6N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of cholesteryl ester transfer protein inhibitors involves multi-stage virtual screening techniques, molecular docking, and molecular dynamics simulations to identify potential inhibitors . The compounds are typically synthesized through a series of chemical reactions, including the use of dimethyl sulfoxide as a solvent and storage in a nitrogen-filled cabinet .

Industrial Production Methods: Industrial production methods for cholesteryl ester transfer protein inhibitors are not extensively detailed in the literature. the process generally involves large-scale synthesis using the identified synthetic routes and reaction conditions, followed by purification and quality control to ensure the efficacy and safety of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Cholesteryl ester transfer protein inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their efficacy and stability .

Common Reagents and Conditions: Common reagents used in the synthesis of cholesteryl ester transfer protein inhibitors include dimethyl sulfoxide, molecular docking agents, and molecular dynamics simulation tools . The reactions are typically carried out under controlled conditions to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions are potent cholesteryl ester transfer protein inhibitors with high binding affinity and structural stability . These inhibitors are then evaluated for their efficacy in reducing low-density lipoprotein cholesterol levels and increasing high-density lipoprotein cholesterol levels.

Applications De Recherche Scientifique

Cardiovascular Disease Prevention

Mechanism of Action

CETP inhibitors primarily function by increasing HDL cholesterol levels while simultaneously reducing low-density lipoprotein (LDL) cholesterol levels. This dual action is theorized to mitigate the risk of atherosclerotic cardiovascular disease (ASCVD) by promoting a healthier lipid profile.

Clinical Evidence

Recent studies have provided robust evidence supporting the efficacy of CETP inhibitors in reducing ASCVD risk. For instance, a systematic review and meta-analysis indicated that CETP inhibition was linked to a significant reduction in cardiovascular disease-related mortality and myocardial infarction risk . Specifically, the REVEAL trial demonstrated that anacetrapib, a potent CETP inhibitor, significantly decreased coronary heart disease events when added to statin therapy .

Broader Health Implications

Potential Benefits Beyond Cardiovascular Health

Emerging research suggests that CETP inhibition may offer protective effects against various conditions associated with aging. Observational studies indicate that CETP inhibitors could reduce the incidence of type 2 diabetes mellitus and dementia, as well as potentially lower the risks of chronic kidney disease and age-related macular degeneration . The mechanisms behind these benefits are believed to involve improved HDL functionality, which enhances cholesterol efflux and exhibits antioxidative and anti-inflammatory properties.

Anacetrapib

- Study Design : The REVEAL trial involved 30,449 patients with established ASCVD, randomized to receive anacetrapib or placebo alongside statin therapy.

- Results : The trial reported a 9% reduction in major coronary events over a median follow-up of 4.1 years, highlighting anacetrapib's potential as a viable option for patients requiring further LDL reduction .

Obicetrapib

- Current Research : Obicetrapib is another next-generation CETP inhibitor undergoing extensive clinical trials. Early results suggest it may provide additional cardiovascular protection without the adverse effects observed in earlier CETP inhibitors like torcetrapib .

Comparative Efficacy of CETP Inhibitors

A systematic review evaluated the efficacy and safety profiles of various CETP inhibitors:

| CETP Inhibitor | LDL-C Reduction (%) | HDL-C Increase (%) | Major Adverse Events |

|---|---|---|---|

| Anacetrapib | -38% | +104% | Minimal |

| Evacetrapib | -37% | +90% | Minimal |

| Torcetrapib | -20% | +72% | Increased mortality |

| Dalcetrapib | -1% | +26% | Minimal |

This table illustrates the heterogeneity in lipid-modifying effects among different CETP inhibitors, emphasizing that not all compounds yield similar outcomes in clinical settings .

Mécanisme D'action

Cholesteryl ester transfer protein inhibitors exert their effects by inhibiting the activity of cholesteryl ester transfer protein, which normally transfers cholesterol from high-density lipoprotein cholesterol to very low-density or low-density lipoproteins . This inhibition results in higher high-density lipoprotein levels and reduced low-density lipoprotein levels . The inhibitors bind to the cholesteryl ester transfer protein molecule, increasing its rigidity and preventing the transfer of cholesteryl esters and triglycerides .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares CETP inhibitors with structurally and mechanistically related compounds, focusing on clinical efficacy, pharmacokinetics, and safety profiles.

Key CETP Inhibitors in Clinical Development

Notes: Data for anacetrapib, evacetrapib, and dalcetrapib are derived from external clinical trial reports, as the provided evidence primarily details torcetrapib .

Mechanistic and Pharmacokinetic Comparisons

- Torcetrapib : Demonstrated potent CETP inhibition (IC₅₀: 50 nM) but exhibited off-target activation of the renin-angiotensin-aldosterone system (RAAS), leading to hypertension and cardiovascular mortality in the ILLUMINATE trial .

- Its lipophilic nature contributes to a prolonged half-life, raising concerns about tissue accumulation .

Comparison with Non-CETP Lipid Modulators

- Statins : First-line LDL-lowering agents with proven mortality benefits, unlike CETP inhibitors .

- PCSK9 Inhibitors: Monoclonal antibodies (e.g., evolocumab) reduce LDL by 60% without HDL modulation, showing superior cardiovascular outcomes compared to CETP inhibitors .

Research Findings and Challenges

Clinical Trial Failures

Torcetrapib’s failure underscores the importance of target specificity in enzyme inhibitor design. Its off-target RAAS activation—unobserved in preclinical models—highlighted gaps in predictive toxicology . Subsequent CETP inhibitors, though safer, failed to demonstrate mortality benefits, suggesting CETP’s role in atherosclerosis may be more complex than initially hypothesized .

Pharmacokinetic Hurdles

Anacetrapib’s extended half-life (due to adipose tissue sequestration) complicates dosing and safety monitoring, a challenge less prevalent in statins or PCSK9 inhibitors .

Activité Biologique

Cholesteryl ester transfer protein (CETP) inhibitors have emerged as a significant area of research in cardiovascular medicine, primarily due to their potential to alter lipid profiles and reduce cardiovascular events. This article explores the biological activity of CETP inhibitors, focusing on their mechanisms, clinical trial outcomes, and implications for diseases such as Alzheimer’s.

Overview of CETP Function

CETP plays a crucial role in lipid metabolism by facilitating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to other lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). By inhibiting CETP, researchers aim to increase HDL cholesterol levels while decreasing LDL and VLDL levels, potentially leading to reduced atherosclerosis and cardiovascular risk.

CETP inhibitors work by blocking the activity of CETP, which results in:

- Increased HDL Cholesterol : Inhibition leads to higher concentrations of HDL cholesterol, which is associated with a lower risk of cardiovascular disease.

- Decreased LDL and VLDL Cholesterol : CETP inhibition decreases the transfer of cholesteryl esters to these lipoproteins, thus lowering their levels in circulation.

- Altered Lipid Profiles : The net effect is a more favorable lipid profile that could contribute to reduced atherosclerosis.

Clinical Trials and Findings

Several CETP inhibitors have undergone extensive clinical trials. Below is a summary of key trials and their findings:

Case Studies

- Anacetrapib : This CETP inhibitor was noted for its efficacy in reducing major coronary events in the REVEAL trial. Despite this success, its development was halted due to concerns over long-term safety and efficacy .

- Genetic Studies : The Copenhagen City Heart Study highlighted that individuals with genetic variants leading to lower CETP activity had significantly reduced risks of ischemic heart disease and increased longevity. This suggests that CETP inhibition may provide protective cardiovascular effects beyond those observed in clinical trials .

Pharmacokinetics and Blood-Brain Barrier Penetration

Recent studies have indicated that certain CETP inhibitors, such as evacetrapib, can cross the blood-brain barrier, which opens avenues for potential applications in neurodegenerative diseases like Alzheimer’s. Elevated LDL cholesterol has been linked to increased Alzheimer's risk; thus, CETP inhibitors could serve dual purposes in managing both cardiovascular health and cognitive function .

Key Findings on Evacetrapib:

Q & A

Q. What advanced techniques validate CETP inhibitor target engagement in vivo?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.